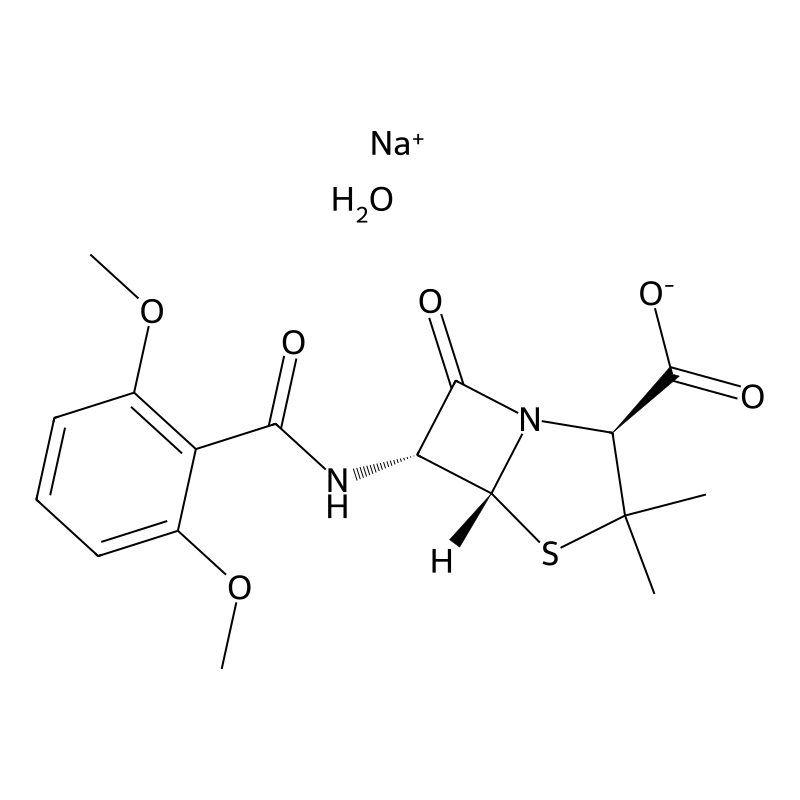

Meticillin sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Beta-Lactam Resistance Mechanisms:

Meticillin serves as a model substrate for studying the mechanisms by which Staphylococcus aureus develops resistance to beta-lactam antibiotics, a class that includes penicillins, cephalosporins, and carbapenems. Researchers can utilize meticillin to identify and characterize mutations in penicillin-binding proteins (PBPs) of S. aureus that confer resistance. This knowledge is crucial for developing new antibiotics that can bypass these resistance mechanisms [].

Development of New Beta-Lactamase Inhibitors:

The primary mechanism of meticillin resistance in S. aureus is the production of a beta-lactamase enzyme, penicillinase, which cleaves the beta-lactam ring of the antibiotic, rendering it inactive. Researchers can employ meticillin to evaluate the efficacy of new beta-lactamase inhibitors. By combining meticillin with a potential inhibitor and testing its ability to prevent S. aureus growth, scientists can assess the inhibitor's potential to restore the effectiveness of beta-lactam antibiotics [].

Exploring Alternative Antibacterial Strategies:

Meticillin can be used as a control antibiotic in studies exploring alternative antibacterial strategies against S. aureus. Researchers might compare the effectiveness of new compounds or approaches to meticillin to determine their potential for combating this pathogen. This comparative analysis helps assess the viability of these new strategies.

Studying Antibiotic-Bacterial Interactions:

Meticillin provides a tool to study the dynamic interaction between antibiotics and bacteria. Scientists can use meticillin to investigate how S. aureus responds to antibiotic exposure, including changes in gene expression, metabolic pathways, and biofilm formation []. This knowledge can inform the development of more targeted and effective antibiotic therapies.

Meticillin sodium is a semisynthetic antibiotic belonging to the penicillin class, specifically designed to be resistant to penicillinase, an enzyme produced by certain bacteria that can inactivate traditional penicillins. It is primarily used in the treatment of infections caused by Staphylococcus aureus and other gram-positive bacteria. The compound has a chemical formula of and an average molecular weight of approximately 420.41 g/mol .

Due to its susceptibility to gastric acid, meticillin sodium is administered via injection rather than orally. The compound acts by inhibiting bacterial cell wall synthesis, specifically targeting the transpeptidase enzyme involved in cross-linking peptidoglycan chains, a critical process for maintaining bacterial cell integrity .

- Binding Reaction: Meticillin sodium binds to PBPs, inhibiting their function and preventing the cross-linking of peptidoglycan layers in the bacterial cell wall.

- Inactivation of Enzymes: The binding leads to the inactivation of transpeptidase enzymes, which are crucial for bacterial cell wall integrity.

- Hydrolysis: While meticillin is resistant to hydrolysis by penicillinase, it can still undergo hydrolysis under specific conditions, particularly when exposed to strong acids or bases .

Meticillin sodium exhibits bactericidal activity against a range of gram-positive bacteria. Its mechanism of action involves:

- Inhibition of Cell Wall Synthesis: By binding to PBPs, meticillin sodium disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death.

- Resistance to Penicillinase: Its structural modifications allow it to evade degradation by beta-lactamases produced by resistant bacteria, making it effective against strains that would typically be resistant to other penicillins .

Clinical studies have shown that meticillin sodium is effective against various strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), although resistance has become increasingly common due to genetic mutations in target PBPs .

The synthesis of meticillin sodium involves several key steps:

- Formation of the Penicillin Core: The basic structure is derived from 6-aminopenicillanic acid (6-APA), which serves as a precursor.

- Modification with Side Chains: The introduction of the ortho-dimethoxyphenyl group enhances resistance to beta-lactamases.

- Sodium Salt Formation: The final product is converted into its sodium salt form for enhanced solubility and stability during administration .

text6-APA + ortho-dimethoxybenzoyl chloride → Meticillin baseMeticillin base + NaOH → Meticillin sodium

Meticillin sodium is primarily used in clinical settings for:

- Treatment of Bacterial Infections: Effective against infections caused by susceptible strains of gram-positive cocci, particularly Staphylococcus aureus.

- Surgical Prophylaxis: Used in certain surgical procedures to prevent postoperative infections.

- Research: Employed in laboratory settings for studying antibiotic resistance mechanisms and bacterial cell wall synthesis .

Meticillin sodium has been studied for its interactions with various drugs and compounds:

- Acenocoumarol: May increase anticoagulant effects when co-administered with meticillin.

- Ambroxol and Articaine: These combinations may increase the risk or severity of methemoglobinemia.

- Amikacin: Co-administration can decrease serum concentrations of Amikacin .

These interactions necessitate careful monitoring when prescribing meticillin sodium alongside other medications.

Several compounds share structural or functional similarities with meticillin sodium. Below is a comparison highlighting their uniqueness:

| Compound Name | Characteristics | Unique Features |

|---|---|---|

| Ampicillin | Broad-spectrum penicillin; susceptible to penicillinase | Effective against a wider range of gram-negative bacteria |

| Oxacillin | Beta-lactam antibiotic; resistant to penicillinase | Similar structure but broader activity against staphylococci |

| Nafcillin | Semisynthetic penicillin; resistant to beta-lactamases | Often used for serious staphylococcal infections |

| Cloxacillin | Resistant to penicillinase; similar efficacy as meticillin | Used mainly for skin and soft tissue infections |

Meticillin sodium stands out due to its specific structural modifications that enhance its resistance to beta-lactamases while maintaining efficacy against targeted gram-positive bacteria. Its unique side-chain configuration allows it to inhibit transpeptidation effectively without being hydrolyzed by common bacterial enzymes .

Meticillin sodium presents as a white to off-white crystalline powder with distinct organoleptic properties that are characteristic of pharmaceutical-grade sodium salts of penicillin derivatives [1] [2] [3] [4]. The compound exhibits an odorless profile, which is typical for purified antibiotic sodium salts [1] [5]. The crystalline nature of the powder reflects the ordered molecular arrangement typical of sodium salts of beta-lactam antibiotics, with the sodium cation providing ionic bonding that contributes to the solid-state stability of the compound [3] [4].

The physical form of meticillin sodium is specifically designed for pharmaceutical applications, with the crystalline structure providing optimal dissolution characteristics for injection preparations [3]. The powder form facilitates accurate dosing and reconstitution processes in clinical settings, while the white to off-white coloration serves as a visual indicator of product purity and integrity [4] [6].

Melting Point and Thermal Behavior

Meticillin sodium exhibits a melting point range of 196-197°C, which is characteristic of crystalline sodium salts of penicillin derivatives [1] [2] [7]. This relatively high melting point indicates strong intermolecular forces within the crystal lattice, primarily due to ionic interactions between the sodium cation and the carboxylate anion, supplemented by hydrogen bonding networks [7].

The thermal behavior of meticillin sodium follows patterns typical of beta-lactam antibiotics, with the compound showing progressive degradation as temperature increases beyond ambient conditions [8] [9]. Studies on related beta-lactam antibiotics have demonstrated that thermal decomposition typically follows first-order kinetics, with the beta-lactam ring being particularly susceptible to thermal stress [8] [10].

At elevated temperatures, meticillin sodium undergoes thermal decomposition with the formation of multiple degradation products [8]. Research indicates that even at 25°C, slight decomposition can produce visually detectable changes in beta-lactam antibiotics, emphasizing the importance of proper storage conditions [8]. The compound exhibits boiling point of 640°C, though this temperature is far beyond practical pharmaceutical applications and represents theoretical extrapolation under standard atmospheric pressure conditions [1] [7].

Solubility Profile in Various Solvents

Aqueous Solubility Characteristics

Meticillin sodium demonstrates excellent water solubility with reported values exceeding 300 mg/mL, classifying it as freely soluble in aqueous media [11] [12]. This high aqueous solubility is characteristic of sodium salts of penicillin derivatives and is essential for parenteral administration applications [11]. The enhanced water solubility compared to the parent acid form results from the ionization of the carboxylic acid group and the formation of the sodium salt, which creates favorable hydration interactions with water molecules [11] [12].

The aqueous solubility properties enable rapid dissolution and bioavailability when administered by injection, which is the primary route of administration for meticillin sodium [11]. Studies have shown that the compound maintains stable solutions in water, though the stability is temperature and pH dependent [12]. In phosphate-buffered saline at pH 7.2, the solubility has been reported as approximately 10 mg/mL, indicating that buffer composition can influence solubility characteristics [13].

Organic Solvent Compatibility

Meticillin sodium exhibits variable solubility in organic solvents, with ethanol showing the highest compatibility among commonly used organic solvents at 40 mg/mL [11] [12]. This moderate ethanol solubility allows for certain formulation approaches and analytical procedures involving ethanol-water mixtures [11].

The compound demonstrates limited solubility in less polar organic solvents, with acetone solubility reported at 0.35 mg/mL and chloroform solubility at 0.06 mg/mL [11] [12]. These lower solubility values in organic solvents reflect the ionic nature of the sodium salt, which favors polar and protic solvents over non-polar alternatives [12].

Dimethyl sulfoxide (DMSO) compatibility has been reported at approximately 14.4 mg/mL, making it suitable for research applications and analytical procedures where DMSO is used as a solvent system [13] [14]. The compound shows slight solubility in methanol, indicating limited compatibility with this polar protic solvent [1].

pH-Dependent Properties

Meticillin sodium exhibits significant pH-dependent stability characteristics that are critical for its pharmaceutical applications and storage requirements [15] [16] [17]. The compound demonstrates optimal stability in the pH range of 6.0-8.0, with maximum stability occurring at approximately pH 6.0-7.0 [15] [16] [17].

At acidic pH conditions (pH < 5.0), meticillin sodium experiences rapid degradation with substantially decreased stability [15] [16] [17]. Studies have shown that at pH 5.4, resistance and stability decrease substantially compared to neutral conditions [15]. The acidic environment promotes hydrolysis of the beta-lactam ring, leading to loss of antimicrobial activity [16] [17].

Alkaline conditions (pH > 8.0) also result in decreased stability, though the degradation mechanism differs from acidic conditions [16] [17]. The alkaline environment facilitates nucleophilic attack on the beta-lactam ring, resulting in ring opening and subsequent degradation [16].

The pH-dependent behavior is particularly relevant for clinical applications, as physiological pH variations can affect the stability and efficacy of meticillin sodium solutions [17]. Studies have demonstrated that penicillin-binding protein interactions are also pH-dependent, with acidic conditions affecting the binding affinity and antimicrobial effectiveness [17].

Light Sensitivity Parameters

Meticillin sodium is characterized as light sensitive, requiring protection from both natural and artificial light sources during storage and handling [13] [1]. This photosensitivity is a common characteristic of beta-lactam antibiotics and is related to the chromophoric properties of the beta-lactam ring system and associated aromatic substituents [13] [1].

Photodegradation of meticillin sodium can occur through various mechanisms, including photoinduced electron transfer and direct photolysis [18] [19]. The compound's sensitivity to light wavelengths above approximately 300 nm makes it susceptible to degradation under normal lighting conditions [19]. Studies on related beta-lactam antibiotics have shown that photodegradation can result in the formation of reactive intermediates that may contribute to reduced antimicrobial efficacy [18] [19].

Storage recommendations specifically indicate the need for light protection during storage, with amber or opaque containers being preferred to minimize photodegradation [13] [1]. The photosensitivity also extends to solution forms, where reconstituted meticillin sodium solutions should be protected from light to maintain stability [13].

Stability Considerations

Thermal Stability Analysis

Meticillin sodium demonstrates temperature-dependent stability characteristics that are crucial for storage and handling protocols [16] [8] [9]. The compound shows acceptable stability at temperatures ≤ 25°C, making it suitable for controlled room temperature storage under appropriate conditions [16] [8].

At physiological temperatures (35-37°C), meticillin sodium exhibits limited stability with measurable degradation occurring over time [9]. Studies on beta-lactam antibiotics have shown that thermal degradation typically follows first-order kinetics, with degradation rates increasing exponentially with temperature [8] [9].

Elevated temperature exposure results in progressive degradation, with studies showing that at 56°C for 30 minutes, some beta-lactam antibiotics retain partial activity, while exposure to 121°C for 15 minutes (autoclave conditions) results in significant degradation [20] [21]. The thermal stability of meticillin sodium is comparable to other penicillin derivatives, with the beta-lactam ring being the primary site of thermal degradation [8] [10].

Solution Stability Factors

The stability of meticillin sodium in solution is influenced by multiple factors including pH, temperature, buffer composition, and ionic strength [16] [22]. Aqueous solutions of meticillin sodium are generally not recommended for storage beyond one day due to progressive degradation in solution [13].

Buffer systems can significantly impact solution stability, with citrate buffers showing superior stabilization compared to phosphate or bicarbonate systems [22]. The optimal buffer-to-drug molar ratio for maintaining stability has been reported as ≥ 0.75 for citrate buffer systems [22].

Ionic strength effects have been demonstrated in studies showing that sodium chloride addition can influence the stability of meticillin sodium solutions, with increased salting-out effects observed at lower temperatures [23]. The presence of metal ions can also affect solution stability through complexation reactions that may accelerate degradation pathways [16] [22].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

AO9YF4MN30

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant;Health Hazard

Other CAS

132-92-3

Wikipedia

Methicillin sodium

Use Classification

Dates

2: Chiew CJ, Ho HJ, Win MK, Tan A, Lim JW, Ang B, Chow A. Persistence of meticillin-resistant Staphylococcus aureus carriage in readmitted patients. J Hosp Infect. 2018 Apr 9. pii: S0195-6701(18)30213-5. doi: 10.1016/j.jhin.2018.04.001. [Epub ahead of print] PubMed PMID: 29649554.

3: Santos-Junior AG, Ferreira AM, Frota OP, Rigotti MA, Barcelos LDS, Lopes de Sousa AF, de Andrade D, Guerra OG, R Furlan MC. Effectiveness of Surface Cleaning and Disinfection in a Brazilian Healthcare Facility. Open Nurs J. 2018 Mar 28;12:36-44. doi: 10.2174/1874434601812010036. eCollection 2018. PubMed PMID: 29643951; PubMed Central PMCID: PMC5876921.

4: Wang X, Thompson CD, Weidenmaier C, Lee JC. Release of Staphylococcus aureus extracellular vesicles and their application as a vaccine platform. Nat Commun. 2018 Apr 11;9(1):1379. doi: 10.1038/s41467-018-03847-z. PubMed PMID: 29643357.

5: Buttachon S, Ramos AA, Inácio Â, Dethoup T, Gales L, Lee M, Costa PM, Silva AMS, Sekeroglu N, Rocha E, Pinto MMM, Pereira JA, Kijjoa A. Bis-Indolyl Benzenoids, Hydroxypyrrolidine Derivatives and Other Constituents from Cultures of the Marine Sponge-Associated Fungus Aspergillus candidus KUFA0062. Mar Drugs. 2018 Apr 6;16(4). pii: E119. doi: 10.3390/md16040119. PubMed PMID: 29642369.

6: Solecka J, Rajnisz A, Postek M, Laudy AE, Szawkalo J, Czarnocki Z. SYNTHETIC DERIVATIVES OF ISOQUINOLINE, DICARBOXYLIC ACID IMIDES AND THIOIMIDES AS BIOACTIVE COMPOUNDS. Acta Pol Pharm. 2016 Sep;73(5):1181-1189. PubMed PMID: 29638058.

7: Phokhaphan P, Tingpej P, Apisarnthanarak A, Kondo S. PREVALENCE AND ANTIBIOTIC SUSCEPTIBLITY OF METHICILLIN RESISTANT STAPHYLOCOCCUS AUREUS, COLLECTED AT THAMMASAT UNIVERSITY HOSPITAL, THAILAND, AUGUST 2012 - JULY 2015. Southeast Asian J Trop Med Public Health. 2017 Mar;48(2):351-9. PubMed PMID: 29642297.

8: Chaalal W, Chaalal N, Bourafa N, Kihal M, Diene SM, Rolain JM. Characterization of Staphylococcus aureus Isolated from Food Products in Western Algeria. Foodborne Pathog Dis. 2018 Mar 15. doi: 10.1089/fpd.2017.2339. [Epub ahead of print] PubMed PMID: 29638169.

9: Manomayitthikan T, Borlace GN, Kessomboon N. DEVELOPMENT OF AN ANTIBIOTIC OPTIONS INDEX FOR ANTIBIOTIC RESISTANCE MONITORING. Southeast Asian J Trop Med Public Health. 2016 Nov;47(6):1288-97. PubMed PMID: 29634194.

10: Juda M, Helon P, Malm A. ANTI-ADHESIVE AND ANTI-BIOFILM ACTIVITIES IN VITRO OF LINEZOLID, VANCOMYCIN, TIGECYCLINE AND DAPTOMYCIN AGAINST STAPHYLOCOCCUS HAEMOLYTICUS. Acta Pol Pharm. 2016 Nov;73(6):1539-1543. PubMed PMID: 29634108.

11: Kwon KT, Armstrong DG. Microbiology and Antimicrobial Therapy for Diabetic Foot Infections. Infect Chemother. 2018 Mar;50(1):11-20. doi: 10.3947/ic.2018.50.1.11. Review. PubMed PMID: 29637748.

12: West AM, Teska PJ, Lineback CB, Oliver HF. Strain, disinfectant, concentration, and contact time quantitatively impact disinfectant efficacy. Antimicrob Resist Infect Control. 2018 Apr 3;7:49. doi: 10.1186/s13756-018-0340-2. eCollection 2018. PubMed PMID: 29636911; PubMed Central PMCID: PMC5883281.

13: Mody L, Foxman B, Bradley S, McNamara S, Lansing B, Gibson K, Cassone M, Armbruster C, Mantey J, Min L. Longitudinal Assessment of Multidrug-Resistant Organisms in Newly Admitted Nursing Facility Patients: Implications for an Evolving Population. Clin Infect Dis. 2018 Apr 9. doi: 10.1093/cid/ciy194. [Epub ahead of print] PubMed PMID: 29635360.

14: Comparison table: some antibiotics for MRSA skin and skin structure infections. Med Lett Drugs Ther. 2018 Mar 26;60(1543):e59-e62. PubMed PMID: 29635269.

15: Delafloxacin (Baxdela)--a new fluoroquinolone antibiotic. Med Lett Drugs Ther. 2018 Mar 26;60(1543):49-51. PubMed PMID: 29635263.

16: Xu A, Hyman D, Lu LB. Cefazolin-Related Acute Interstitial Nephritis with Associated Nephrotic-Range Proteinuria: A Case Report. Drug Saf Case Rep. 2018 Apr 9;5(1):16. doi: 10.1007/s40800-018-0080-5. PubMed PMID: 29633042.

17: Myer ENB, Petrikovets A, Slocum PD, Lee TG, Carter-Brooks CM, Noor N, Carlos DM, Wu E, van Eck K, Fashokun TB, Yurteri-Kaplan L, Chen CCG. Risk factors for explantation due to infection after sacral neuromodulation: a multicenter retrospective case-control study. Am J Obstet Gynecol. 2018 Apr 6. pii: S0002-9378(18)30282-5. doi: 10.1016/j.ajog.2018.04.005. [Epub ahead of print] PubMed PMID: 29630890.

18: De Foggi CC, Ayres MSB, Feltrin GP, Jorge JH, Machado AL. Effect of surface characteristics of soft liners and tissue conditioners and saliva on the adhesion and biofilm formation. Am J Dent. 2018 Feb;31(1):45-52. PubMed PMID: 29630805.

19: Orabona GD, Corvino R, Maglitto F, Abbate V, Bonavolontà P, Romano A, Salzano G, Califano L. Infective complications after free flaps reconstruction in patients affected by head and neck cancer Our experience on 77 cases. Ann Ital Chir. 2018;89:62-65. PubMed PMID: 29629890.

20: Dayer R, Alzahrani MM, Saran N, Ouellet JA, Journeau P, Tabard-Fougère A, Martinez-Álvarez S, Ceroni D. Spinal infections in children. Bone Joint J. 2018 Apr 1;100-B(4):542-548. doi: 10.1302/0301-620X.100B4.BJJ-2017-1080.R1. PubMed PMID: 29629576.